An In-depth Technical Guide to 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole. This molecule uniquely combines the structural features of a pyrrolidine ring, a prevalent scaffold in numerous FDA-approved drugs, and a 1,2,4-triazole moiety, known for its diverse pharmacological activities. This document delves into the nuanced aspects of its synthesis, elucidates its physicochemical and spectroscopic characteristics, and explores its potential as a valuable building block in medicinal chemistry and drug discovery. The content is structured to provide both a foundational understanding for researchers new to this class of compounds and in-depth insights for seasoned drug development professionals.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles. The compound 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole represents a compelling example of this strategy, integrating the saturated, chiral pyrrolidine ring with the aromatic, electron-rich 1,2,4-triazole system.
The pyrrolidine ring , a five-membered saturated heterocycle, is a cornerstone in drug design, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The pyrrolidine motif can enhance aqueous solubility and modulate other physicochemical properties crucial for drug development.[2]
The 1,2,4-triazole nucleus is another "privileged scaffold" in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] Its metabolic stability and ability to participate in hydrogen bonding and dipole interactions contribute to its frequent incorporation into drug candidates.[5]
The amalgamation of these two moieties in 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole creates a molecule with significant potential for diverse therapeutic applications. This guide will now proceed to detail the known chemical properties and plausible synthetic routes for this promising compound.
Physicochemical and Spectroscopic Profile
While detailed experimental data for the free base form of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole is not extensively published in peer-reviewed literature, information regarding its hydrochloride salt provides a foundational understanding of its basic properties.
General Properties
A summary of the key physicochemical properties for the hydrochloride salt of the target molecule is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1311317-89-1 | [3] |
| Molecular Formula | C₇H₁₃ClN₄ | [3] |
| Molecular Weight | 188.66 g/mol | [3] |
Spectroscopic Characterization (Predicted)
Based on the known spectral characteristics of 1,2,4-triazole and pyrrolidine derivatives, the following spectroscopic data can be anticipated for 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole.[6][7]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons, typically in the downfield region (δ 7.5-8.5 ppm). The protons of the methylene bridge connecting the two rings would likely appear as a multiplet, and the protons on the pyrrolidine ring would be observed in the aliphatic region (δ 1.5-3.5 ppm).
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbon atoms of the triazole ring (typically δ 140-160 ppm), the methylene bridge carbon, and the four carbon atoms of the pyrrolidine ring.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic triazole ring and the aliphatic pyrrolidine ring. N-H stretching vibrations from the pyrrolidine ring (if not N-substituted) and C=N and N-N stretching from the triazole ring would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the methylene bridge and the pyrrolidine or triazole rings.
Synthesis and Methodology
Proposed Synthetic Pathway: N-Alkylation
The proposed synthesis involves a two-step process starting from commercially available N-Boc-L-prolinol.
Caption: Proposed synthetic workflow for 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-2-(chloromethyl)pyrrolidine
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To a solution of N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-Boc-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
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To a suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF), add 1H-1,2,4-triazole (1.0 eq) portion-wise at 0 °C.
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of N-Boc-2-(chloromethyl)pyrrolidine (1.1 eq) in DMF dropwise.
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Heat the reaction mixture to 60 °C and stir for 24 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (Final Product)
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Dissolve N-Boc-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
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Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.
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The free base can be obtained by neutralization with a suitable base.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole is dictated by the functional groups present in its structure: the secondary amine of the pyrrolidine ring and the nitrogen atoms of the triazole ring.
Caption: Key reactivity sites of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole.
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Pyrrolidine Nitrogen: The secondary amine in the pyrrolidine ring is a primary site for further functionalization. It can undergo a variety of reactions, including:
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N-Alkylation: Reaction with alkyl halides to introduce diverse substituents.
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Triazole Ring: The nitrogen atoms of the 1,2,4-triazole ring are weakly basic and can act as ligands for metal coordination. The ring itself is generally stable to a wide range of reaction conditions.
This dual reactivity allows for the creation of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.
Potential Applications in Drug Development
The unique structural combination of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole makes it an attractive scaffold for the development of novel therapeutic agents across various disease areas.
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Antimicrobial Agents: The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal and antibacterial drugs.[3][4] The pyrrolidine ring can be functionalized to enhance potency and modulate pharmacokinetic properties.
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[3] The pyrrolidine portion of the molecule could be tailored to target specific receptors or enzymes implicated in cancer progression.
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Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in many CNS-active drugs.[2] By modifying the substituents on the pyrrolidine ring, it may be possible to develop novel agents for the treatment of neurological and psychiatric disorders.
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Anti-inflammatory Agents: The anti-inflammatory potential of 1,2,4-triazole derivatives is well-documented.[4] The pyrrolidine moiety can be used to improve the selectivity and reduce the side effects of these potential anti-inflammatory agents.
Conclusion and Future Perspectives
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole is a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis, while not yet detailed in readily accessible literature, can be achieved through established synthetic methodologies. The combination of the versatile pyrrolidine ring and the pharmacologically active 1,2,4-triazole moiety provides a robust platform for the design and synthesis of new chemical entities with therapeutic potential. Further research into the specific synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its promise in the development of next-generation therapeutics.
References
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
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ChemSrc. (n.d.). 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]
- A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy, 9(7).
- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-29.
- Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring. (n.d.).
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022).
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
- A Comprehensive review on 1, 2, 4 Triazole. (2021). International Journal of Scientific Research in Science and Technology, 8(3).
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 189, 112038.
- A New Class of β–Pyrrolidino-1,2,3-Triazole Derivatives as β-Adrenergic Receptor Inhibitors: Synthesis, Pharmacological, and Docking Studies. (2022). Molecules, 27(19), 6529.
- Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (2023). In Triazoles: A Versatile Class of Heterocyclic Compounds. IntechOpen.
- A review on methods of synthesis of 1,2,4-triazole deriv
- Synthesis of 1,2,4 triazole compounds. (2022). ISRES.
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). Scientific & Academic Publishing.
- 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.
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